Bienvenue dans la boutique en ligne BenchChem!

beta-Acetyldigoxin

Oral bioavailability Cardiac glycoside absorption Prodrug pharmacokinetics

beta-Acetyldigoxin (CAS 5355-48-6) is a semi-synthetic cardiac glycoside prodrug offering quantifiable bioavailability advantages over digoxin—tablets reach 81–91.2% vs. 63.5% for digoxin, ideal for consistent oral solid dosage forms. It provides predictable pharmacokinetics in hepatic impairment, unlike β-methyldigoxin, reducing toxicity risk. Select for differentiated Na⁺/K⁺-ATPase isoform specificity (α1 > α3) research or HPLC method validation using EP CRS standards.

Molecular Formula C43H66O15
Molecular Weight 823 g/mol
CAS No. 5355-48-6
Cat. No. B194529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Acetyldigoxin
CAS5355-48-6
SynonymsAcetyldigoxins
alpha Acetyldigoxin
alpha-Acetyldigoxin
beta Acetyldigoxin
beta-Acetyldigoxin
ct, digox von
Desglucolanatosides C
Didier, Digoxin
Digostada
Digotab
digox von ct
Digoxin Didier
Gladixol N
glycotop
Kardiamed
Longdigox
Novodigal
Stillacor
von ct, digox
Molecular FormulaC43H66O15
Molecular Weight823 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
InChIInChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
InChIKeyNREAGDHHMSOWKZ-DXJNJSHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

beta-Acetyldigoxin (CAS 5355-48-6) Procurement Guide: Cardiac Glycoside Prodrug Specifications


beta-Acetyldigoxin (β-acetyldigoxin, CAS 5355-48-6, C43H66O15, MW 823) is a semi-synthetic cardiac glycoside prodrug and the 4″′-acetyl derivative of digoxin, obtained from Digitalis lanata [1]. As a cardenolide glycoside, it acts through inhibition of the Na⁺/K⁺-ATPase pump and is indicated for the management of congestive heart failure and atrial fibrillation [2]. The compound is a white or almost white powder, practically insoluble in water, sparingly soluble in methylene chloride, and slightly soluble in ethanol (96%) [3]. Upon oral administration, β-acetyldigoxin undergoes complete deacetylation in the intestinal wall to the active moiety digoxin, which is the sole species detected in systemic circulation [4]. This prodrug design enhances lipophilicity and enteral absorption compared to the parent digoxin [5].

Why Generic Substitution of beta-Acetyldigoxin (CAS 5355-48-6) with Digoxin or Other Cardiac Glycosides is Not Bioequivalent


beta-Acetyldigoxin cannot be considered therapeutically interchangeable with digoxin or other cardiac glycoside derivatives without quantitative adjustment due to clinically significant differences in oral bioavailability and absorption kinetics [1]. While β-acetyldigoxin serves as a prodrug that is completely deacetylated to digoxin in vivo, its enhanced lipophilicity conferred by the 4″′-acetyl substitution results in substantially higher and more consistent oral absorption compared to digoxin [2]. The quantitative magnitude of this absorption advantage—with β-acetyldigoxin achieving bioavailability values exceeding 90% for solution formulations versus 79.2% for corresponding digoxin solution—means that milligram-for-milligram substitution would result in clinically significant differences in systemic digoxin exposure [3]. Furthermore, β-acetyldigoxin demonstrates more predictable pharmacokinetics in patients with hepatic impairment compared to β-methyldigoxin (metildigoxin), which accumulates due to impaired demethylation [4]. The compound also exhibits distinct isoform specificity at the molecular target level (Na⁺/K⁺-ATPase) compared to digoxin under physiological potassium conditions, which may translate to differentiated pharmacological profiles [5]. These quantifiable, verifiable differences mandate explicit justification for procurement and formulation decisions rather than default substitution.

Quantitative Differentiation Evidence for beta-Acetyldigoxin (CAS 5355-48-6) Versus Comparator Cardiac Glycosides


Oral Bioavailability: beta-Acetyldigoxin Solution 94% vs. Digoxin Solution 79.2%

In a single-dose crossover study with eleven healthy volunteers, β-acetyldigoxin administered orally in an alcoholic solution demonstrated nearly complete absorption with a mean bioavailability of 94%, compared to a corresponding digoxin solution which achieved only 79.2% bioavailability [1]. The same study found β-acetyldigoxin tablet formulations (Novodigal®) achieved a mean bioavailability of 81%, significantly exceeding the 63.5% bioavailability observed for digoxin tablets (Digacin®) [1]. A subsequent independent study confirmed these findings, reporting mean bioavailability for β-acetyldigoxin tablets of 91.2% (range 73.1–118.1) and for solution of 93.8% (range 65.7–114.8) using trough value analysis [2].

Oral bioavailability Cardiac glycoside absorption Prodrug pharmacokinetics

α-Acetyldigoxin vs. β-Acetyldigoxin: Isomer-Dependent Bioavailability and Formulation Stability

A comparative study of the α- and β-acetyl isomers of digoxin demonstrated that α-acetyldigoxin exhibits lower bioavailability than β-acetyldigoxin, even when the α-acetylated derivative is incorporated in an aerosil (SiO₂) matrix designed to enhance dissolution [1]. Critically, β-acetyldigoxin can undergo isomerization to α-acetyldigoxin under alkaline conditions, which leads to decreased bioavailability in formulations containing hygroscopic potassium-magnesium-aspartate salts [1]. Isolation of β-acetyldigoxin from potassium-magnesium-aspartate prevents this isomerization and maintains bioavailability comparable to β-acetyldigoxin alone [1]. The British Pharmacopoeia specifies a chiral separation method for distinguishing α- and β-acetyldigoxin with resolution between peaks and a chromatographic run time of 23 minutes [2].

Isomerization stability Cardiac glycoside formulation Drug-excipient compatibility

Hepatic Impairment: beta-Acetyldigoxin Maintains Predictable Pharmacokinetics Versus β-Methyldigoxin Accumulation in Cirrhosis

In a prospective randomized study of 12 patients with liver cirrhosis (stable phase) and 12 healthy volunteers treated daily with either 0.3 mg β-methyldigoxin (Lanitop®) or 0.4 mg β-acetyldigoxin (Novodigal®) orally, no statistically significant difference in total serum digoxin concentrations was observed between cirrhotic patients and healthy volunteers receiving β-acetyldigoxin [1]. In contrast, patients receiving β-methyldigoxin demonstrated statistically significantly higher serum digoxin levels than healthy volunteers [1]. In the β-methyldigoxin cohort, the proportion of unmetabolized parent compound averaged 77.7% of total digoxin concentration in cirrhotic patients versus only 37.5% in healthy volunteers, indicating impaired demethylation due to reduced hepatic function [1]. The study concluded there is greater danger of digitalis toxicity in cirrhotic patients on standard dosage of β-methyldigoxin than on standard dosage of β-acetyldigoxin [1].

Hepatic impairment pharmacokinetics Drug metabolism in cirrhosis Cardiac glycoside safety

Na⁺/K⁺-ATPase Isoform Specificity: β-Acetyldigoxin α1 > α3 vs. Digoxin α2 = α3 > α1 Under Physiological K⁺

In a comprehensive isoform specificity study using human Na⁺/K⁺-ATPase α1β1, α2β1, and α3β1 isoforms expressed in yeast (which has no endogenous Na⁺/K⁺-ATPase), binding affinities of cardiac glycosides were assessed via [³H]-ouabain competition assays (n=5 each) [1]. In the absence of potassium, no differences in isoform affinity were found for digoxin, digitoxin, or β-acetyldigoxin [1]. However, in the presence of potassium (physiologically relevant conditions), digoxin demonstrated the affinity profile α2 = α3 > α1, whereas β-acetyldigoxin exhibited a distinct profile of α1 > α3 [1]. The study authors note that different cardiac glycoside agents may significantly differ in their pharmacological profile, which could be of hitherto unknown clinical relevance [1].

Na+/K+-ATPase isoform pharmacology Cardiac glycoside selectivity Mechanism of action differentiation

Arrhythmogenic Dose Threshold: β-Acetyldigoxin 854 nmol/kg vs. Digoxin 667 nmol/kg in Guinea Pig Model

In an in vivo anesthetized guinea pig model (n=36, weight 300–400 g), cardiac glycosides were infused intravenously at 50 μg·kg⁻¹·min⁻¹ until the onset of ventricular arrhythmias [1]. The cumulative dose required to induce arrhythmias was significantly lower for digoxin compared to its acetyl and methyl derivatives: digoxin 667 (SEM 55) nmol·kg⁻¹, β-methyldigoxin 868 (33) nmol·kg⁻¹, and β-acetyldigoxin 854 (40) nmol·kg⁻¹ [1]. In vitro DIGIBIND (digoxin immune Fab) binding studies from the same investigation showed ED₅₀ values for binding affinity of 14.1 nM (95% CI 12.2–15.2) for digoxin, 29.2 nM (26.1–32.7) for β-methyldigoxin, and 36.2 nM (33.0–39.8) for β-acetyldigoxin, indicating approximately 2-fold lower binding affinity of the derivatives for the antidote compared to digoxin [1].

Arrhythmogenicity Cardiac toxicity threshold Preclinical safety pharmacology

P-Glycoprotein Substrate Transport: β-Acetyldigoxin Net Transport 16.2% Comparable to Digoxin 16.0%

Using polarized P-glycoprotein-expressing Caco-2 cell monolayers, the net transport rates (basal-to-apical minus apical-to-basal) were determined for cardiac glycosides as a measure of P-glycoprotein substrate activity [1]. β-acetyldigoxin exhibited a net transport rate of 16.2% ± 1.6%, which was comparable to digoxin (16.0% ± 4.4%) and digitoxin (15.0% ± 3.3%), while α-methyldigoxin showed a numerically lower rate of 13.5% ± 4.8% [1]. Polarized transport of all these compounds was completely inhibited by 1 μM PSC-833 (valspodar), a cyclosporine analogue and P-glycoprotein inhibitor, confirming P-glycoprotein-mediated efflux [1]. Ouabain, a more hydrophilic cardiac glycoside, exhibited no polarized transport, consistent with minimal P-glycoprotein substrate activity [1].

P-glycoprotein efflux Intestinal absorption Drug-drug interaction risk

Validated Research and Industrial Application Scenarios for beta-Acetyldigoxin (CAS 5355-48-6)


Pharmaceutical Formulation Development Requiring Enhanced Oral Bioavailability of Digoxin Prodrugs

β-Acetyldigoxin is the appropriate selection for oral solid dosage form development when the objective is to achieve digoxin systemic exposure with higher and more predictable bioavailability than digoxin itself. The quantitative evidence demonstrates that β-acetyldigoxin tablets achieve mean bioavailability of 81–91.2% compared to 63.5% for digoxin tablets, and β-acetyldigoxin solution achieves 93.8–94% compared to 79.2% for digoxin solution [1][2]. This bioavailability advantage—ranging from 15 to 28 absolute percentage points—reduces inter-subject variability and enables more consistent therapeutic outcomes. Formulators should note that β-acetyldigoxin can isomerize to the lower-bioavailability α-isomer in alkaline formulations containing hygroscopic potassium-magnesium-aspartate salts, necessitating careful excipient selection and stability testing [3].

Cardiac Glycoside Therapy in Patient Populations with Hepatic Impairment

For clinical research protocols or therapeutic programs involving patients with liver cirrhosis, β-acetyldigoxin offers a quantifiable pharmacokinetic advantage over β-methyldigoxin (metildigoxin). The prospective randomized study evidence demonstrates that β-acetyldigoxin maintains predictable serum digoxin concentrations in cirrhotic patients with no statistically significant difference from healthy volunteers, whereas β-methyldigoxin shows significant accumulation with parent compound proportion increasing from 37.5% in healthy volunteers to 77.7% in cirrhotic patients due to impaired demethylation [4]. This differential pharmacokinetic behavior translates to lower risk of digitalis toxicity and reduced requirement for dose adjustment and therapeutic drug monitoring in the β-acetyldigoxin cohort [4].

Cardiac Glycoside Research Requiring Differentiated Na⁺/K⁺-ATPase Isoform Pharmacology

For molecular pharmacology investigations examining isoform-specific effects of cardiac glycosides, β-acetyldigoxin presents a differentiated binding profile compared to digoxin. Under physiological potassium concentrations, β-acetyldigoxin exhibits the isoform specificity profile α1 > α3, whereas digoxin exhibits α2 = α3 > α1 [5]. Since the α1 isoform is ubiquitously expressed while α2 and α3 are more restricted to cardiac and neural tissues respectively, these distinct binding profiles may translate to differential tissue-level pharmacology [5]. Researchers investigating the therapeutic versus toxic mechanisms of cardiac glycosides, or seeking to attribute specific pharmacological effects to particular Na⁺/K⁺-ATPase isoforms, should consider β-acetyldigoxin as a tool compound with a unique isoform specificity signature distinct from digoxin.

Analytical Reference Standard for HPLC Method Development and Quality Control

β-Acetyldigoxin CRS (Chemical Reference Substance) serves as an essential analytical reference for the development and validation of high-performance liquid chromatography (HPLC) methods for cardiac glycoside identification, purity testing, and related substances determination. The British Pharmacopoeia specifies a validated HPLC method using β-acetyldigoxin CRS for system suitability, with defined relative retention times for impurities: impurity B (about 0.3), impurity A (about 0.7), and impurity D (about 1.2) relative to β-acetyldigoxin (retention time approximately 9 minutes) [6]. The method achieves resolution of α- and β-acetyldigoxin isomers from digoxin and its metabolites in a chromatographic run time of 23 minutes [7]. This application is particularly relevant for quality control laboratories, pharmaceutical manufacturers, and analytical method development groups working with cardiac glycoside formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Acetyldigoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.